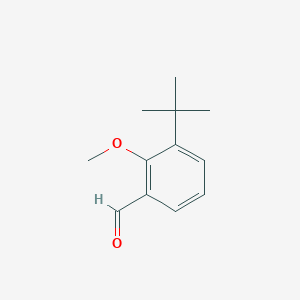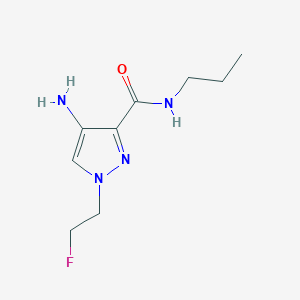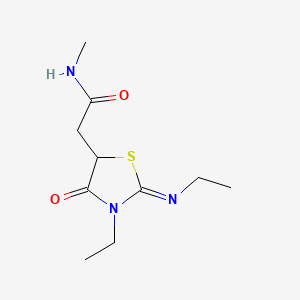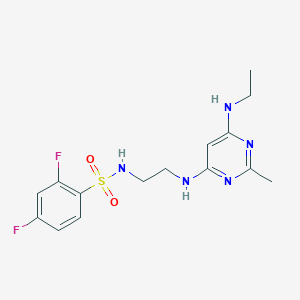
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin” is a type of isocoumarin . Isocoumarins are prevalent in numerous natural products that exhibit a wide range of biological activities . They represent one of the privileged structures for the development of natural product-inspired compounds of potential biological interest .
Synthesis Analysis
The synthesis of isocoumarins has been achieved through either traditional or transition-metal catalyzed reactions . Among the metal-catalyzed reactions, the use of Cu, Pd, Ag, Ru, Rh, or Ir salts/complexes for the construction of the isocoumarin ring are noteworthy . Apart from preparing a variety of isocoumarins, synthesis of naturally occurring and bioactive isocoumarins have been carried out by using cutting edge technologies .Molecular Structure Analysis
The molecular formula of “3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin” is C11H12O4 . The structure specifics of the isocoumarin motif itself, the possibilities for its chemical transformation, the variety and biological role of natural isocoumarins and 3,4-dihydroisocoumarins, and their valuable pharmacological properties could hardly escape the attention of researchers .Chemical Reactions Analysis
The chemical reactions of isocoumarins involve various aspects of the chemistry of isocoumarin derivatives . For example, an amide bond was formed between the NH2 group of L-phenylalanine tert-butyl ester and the COOH group of racemic 8-hydroxy-3-methyl-3,4-dihydroisocoumarin-7-carboxylic acid via activated N-hydroxybenzotriazole ester .Scientific Research Applications
Production and Isolation
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin has been produced and isolated from Aspergillus caespitosus cultured on autoclaved cracked yellow field corn. The compound was extracted and purified using silica gel columns, yielding high-purity crystals (Schroeder & Stipanovic, 1975).
Synthesis and Toxicity Studies
The compound has been synthesized and its toxicity evaluated. The toxicity of this compound, along with other dihydroisocoumarins, was tested on Chinese hamster cells, considering factors like the presence of hydroxyl groups and the stereochemistry of the dihydroisocoumarin (Superchi et al., 1993).
Asymmetric Synthesis
There have been studies focusing on the asymmetric synthesis of 3-substituted 8-hydroxy-3,4-dihydroisocoumarins. This involves reactions like the laterally lithiated (S)-4-isopropyl-2-(2-methoxy-6-methylphenyl)oxazoline with p-tolualdehyde, leading to the production of optically active 3,4-dihydroisocoumarin natural products (Uchida, Fukuda & Iwao, 2007).
Antifungal and Antibacterial Properties
Studies have shown that certain dihydroisocoumarins possess antifungal and antibacterial properties, particularly towards gram-positive bacteria. This includes compounds like 3,5-dimethyl-8-hydroxy-7-methoxy-3,4-dihydroisocoumarin isolated from Cytospora eucalypticola (Kokubun et al., 2003).
Anti-inflammatory and Cytotoxic Agents
There is research indicating the potential of certain dihydroisocoumarins as anti-inflammatory and cytotoxic agents. For instance, compounds from the Xylaria sp. fungus showed properties of reducing nitric oxide production in LPS-stimulated cells and exhibited cytotoxicity against specific cell lines (Patjana et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-hydroxy-8-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(12)5-9(14-2)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHOBJSLARYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)



![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)
